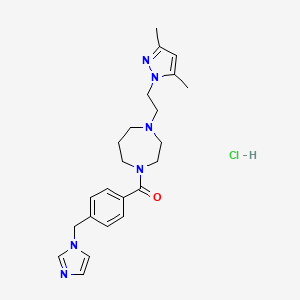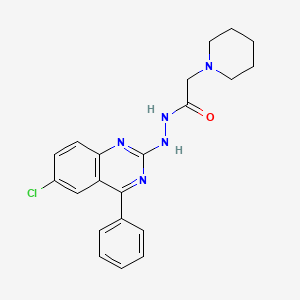![molecular formula C12H18ClN B2602908 2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride CAS No. 2411297-17-9](/img/structure/B2602908.png)
2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride” is a chemical compound with the CAS Number: 2411297-17-9 . It has a molecular weight of 211.73 . The IUPAC name for this compound is 2-(2,4-dimethylbenzyl)azetidine hydrochloride .
Synthesis Analysis
Azetidines, which include “2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The InChI code for “2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride” is 1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-12-5-6-13-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .It is stored at a temperature of 4 degrees Celsius . The salt data for this compound is Cl .
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Piperidines
- The study by Mollet et al. (2011) discusses the stereoselective preparation of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. This method provides a convenient alternative for preparing valuable templates in medicinal chemistry, highlighting the utility of azetidine derivatives in synthesizing complex heterocycles (Mollet et al., 2011).
Rearrangement and Ring Contraction
- Dejaegher et al. (2002) describe the synthesis and reactivity of 2-aryl-3,3-dichloroazetidines, showcasing their transformation into aziridines and aroylaziridines through ring contraction and rearrangement processes. This study demonstrates the versatility of azetidine derivatives in organic synthesis (Dejaegher et al., 2002).
Stable Strained Cyclic Enamines
- Research by Mangelinckx et al. (2008) introduced 2-(Dichloromethylene)azetidines as a new class of stable exocyclic enamines, offering insights into the synthesis and reactivity of strained cyclic structures, which are significant in the development of new synthetic methodologies (Mangelinckx et al., 2008).
Microwave-Assisted Synthesis
- Mistry and Desai (2006) discuss the microwave-assisted rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds. This approach highlights the importance of azetidine derivatives in synthesizing pharmacologically active compounds, including azetidinones and thiazolidinones, showcasing their potential in drug discovery (Mistry & Desai, 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2,4-dimethylphenyl)methyl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-12-5-6-13-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHUSTROUOKNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2CCN2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B2602831.png)
![4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2602832.png)





![(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2602844.png)
![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)